Pyrrole-benzaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

142598-70-7 |

|---|---|

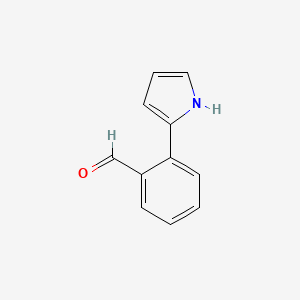

Molecular Formula |

C11H9NO |

Molecular Weight |

171.19 g/mol |

IUPAC Name |

2-(1H-pyrrol-2-yl)benzaldehyde |

InChI |

InChI=1S/C11H9NO/c13-8-9-4-1-2-5-10(9)11-6-3-7-12-11/h1-8,12H |

InChI Key |

NHPGKVWVHMLVQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=CN2 |

Origin of Product |

United States |

Synthetic Methodologies for Pyrrole Benzaldehyde Derived Compounds

Condensation Reactions for Macrocyclic Systems

The synthesis of macrocyclic systems from pyrrole (B145914) and benzaldehyde (B42025) is predominantly achieved through acid-catalyzed condensation reactions. These reactions lead to the formation of a porphyrinogen (B1241876) intermediate, which is subsequently oxidized to the stable, aromatic porphyrin macrocycle. ufl.edu The specific conditions of the reaction, including the choice of acid catalyst, solvent, temperature, and reactant concentrations, play a crucial role in determining the yield and the types of products formed. ufl.edu

Porphyrin Synthesis via Pyrrole-Benzaldehyde Condensation

The direct condensation of pyrrole and benzaldehyde to form meso-tetraphenylporphyrin (TPP) is a classic example of porphyrin synthesis. This process involves the formation of a tetrapyrrolic macrocycle from four molecules of pyrrole and four molecules of an aldehyde. wikipedia.orgquora.com

The pioneering work in this field was conducted by Paul Rothemund in 1936, who first synthesized tetraphenylporphyrin (B126558) by reacting pyrrole and benzaldehyde in a sealed tube at 150°C for 24 hours. chemijournal.com While groundbreaking, the Rothemund reaction suffered from harsh conditions and low yields. chemijournal.comarkat-usa.org The reaction entails the condensation of the aldehydes with the 2,5-positions of the pyrrole, followed by the oxidative dehydrogenation of the resulting porphyrinogen. wikipedia.org A significant issue with the original method was the formation of meso-substituted chlorin (B1196114) as a major by-product. researchgate.net It was later discovered that the addition of metal salts, such as zinc acetate, could increase the porphyrin yield by minimizing chlorin formation. researchgate.net

In the 1960s, Adler and Longo developed a more practical and widely used method for porphyrin synthesis. researchgate.net The Adler-Longo method involves refluxing pyrrole and benzaldehyde in an organic acid, such as propionic acid, open to the atmosphere. chemijournal.comresearchgate.net This allows for a one-step synthesis under aerobic conditions, with reaction times shortened to as little as 30 minutes and yields improving to around 20%. wikipedia.orgchemijournal.com

The Adler-Longo methodology has several advantages over the Rothemund method, including its simplicity and applicability for large-scale preparations. chemijournal.com However, it is not without its drawbacks. The high temperatures and acidic conditions can lead to the formation of tar-like byproducts, making purification difficult, and are unsuitable for aldehydes with acid-sensitive functional groups. chemijournal.com To address these limitations, various refinements have been introduced. The Lindsey synthesis, for example, is a two-step process that first establishes an equilibrium between the reactants and the porphyrinogen intermediate under milder, room temperature conditions, followed by oxidation with an agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). arkat-usa.orgnih.gov This approach often leads to higher yields (30-40%) and allows for the use of more sensitive aldehydes. chemijournal.com

Further modifications include the use of mixed solvent systems, such as propionic acid, valeric acid, and m-nitrotoluene, which have been shown to improve isolated yields. arkat-usa.org The use of various acid catalysts, including Lewis acids like boron trifluoride etherate and strong organic acids like trifluoroacetic acid, has also been explored to optimize the reaction. wikipedia.orgchemijournal.com

Table 1: Comparison of Porphyrin Synthesis Methodologies

| Method | Catalyst/Solvent | Conditions | Typical Yield | Advantages | Disadvantages |

| Rothemund | Pyridine | Sealed tube, 150°C, 24h | Low | Pioneering method | Harsh conditions, low yield, long reaction time |

| Adler-Longo | Propionic Acid | Reflux, 30 min, aerobic | 10-30% | Simple, one-step, scalable | High temperature, tar formation, limited substrate scope |

| Lindsey | BF3·OEt2 or TFA / CH2Cl2 | Room temperature, inert atm., then oxidant (DDQ) | 30-40% | Milder conditions, higher yields, broader substrate scope | Requires inert atmosphere, high dilution |

N-Confused porphyrins (NCPs) are structural isomers of porphyrins where one of the pyrrole rings is "flipped," resulting in a C-N-C linkage instead of the typical C-C linkage at the meso-position. cmu.edu These fascinating molecules were first discovered as low-yield byproducts (around 5-7%) in the acid-catalyzed condensation of pyrrole and aryl aldehydes. cmu.eduqtanalytics.in

The initial syntheses of NCPs were serendipitous, arising from modified Rothemund-type procedures. qtanalytics.in For instance, the reaction of pyrrole and p-tolualdehyde with BF3-etherate as a catalyst yielded the corresponding N-confused porphyrin in marginal amounts. cmu.edu Similarly, using HBr as a catalyst in a tert-butyl alcohol/CH2Cl2 mixture also produced N-confused tetraphenylporphyrin (NC-TPP). cmu.edu

Recognizing the unique properties of NCPs, researchers have developed methods to specifically target their synthesis and improve yields. A significant breakthrough came with the use of methanesulfonic acid (MSA) as a catalyst for the condensation of pyrrole and benzaldehyde. cmu.edunih.gov By optimizing the MSA concentration (around 5-15 mM), the yield of NC-TPP could be dramatically increased to as high as 39% in analytical scale experiments, with preparative syntheses achieving isolated yields of 35%. cmu.edunih.gov This represented a greater than five-fold improvement over previous methods, making substantial quantities of NC-TPP readily accessible for further study. cmu.edunih.gov More recently, a two-step, one-flask reaction of pyrrole and pentafluorobenzaldehyde (B1199891) using trifluoromethanesulfonic acid as the catalyst has been developed, affording the corresponding N-confused porphyrin in isolated yields of 10-12%. acs.org

Corroles are another class of porphyrin analogues, differing by the absence of one meso-carbon atom, resulting in a direct linkage between two pyrrole rings. The synthesis of corroles from pyrrole and benzaldehyde can be favored by modifying the stoichiometry of the reactants. scielo.org.za While a 1:1 molar ratio of pyrrole to aldehyde is typical for porphyrin synthesis, a higher ratio of pyrrole to aldehyde, often 2:1 or 3:1, promotes the formation of the corrole (B1231805) macrocycle. scielo.org.zaias.ac.inisuct.ru

One approach involves modifying the Lindsey method for porphyrin synthesis by changing the pyrrole-to-benzaldehyde ratio to 3:1. scielo.org.za However, in some cases, this has still resulted in the formation of TPP as the primary product with no evidence of corrole formation. scielo.org.za A more successful one-pot synthesis involves reacting pyrrole and benzaldehyde in a 2:1 molar ratio in a methanol/water mixture with hydrochloric acid as a catalyst, which can yield triphenylcorrole (TPCrl) in up to 19% yield, although some TPP is also formed as a byproduct. scielo.org.za The use of iodine as a catalyst with a 2:1 molar ratio of pyrrole to aldehyde in dichloromethane (B109758) has also been shown to produce corrole as the major product. ias.ac.in

The synthesis of corroles often results in low yields (typically 5-15%) due to competing reactions and the formation of oligomers. scielo.org.za

In recent years, mechanochemistry has emerged as a green and efficient alternative for the synthesis of porphyrins. nih.govrsc.org This solvent-free approach involves the grinding of reactants, typically pyrrole and an aldehyde, in the presence of an acid catalyst using a mortar and pestle or a ball mill. chemijournal.comnih.gov The mechanical force induces the chemical reaction, leading to the formation of the porphyrinogen intermediate. nih.govrsc.org

The mechanochemical synthesis of TPP is a two-step process. nih.gov First, equimolar amounts of pyrrole and benzaldehyde are ground with an acid catalyst, resulting in a solid pink powder, the porphyrinogen. chemijournal.comnih.gov This intermediate can then be oxidized to TPP. nih.gov The oxidation can be carried out in a second mechanochemical step by grinding with an oxidizing agent, or by dissolving the porphyrinogen in a solvent and adding an oxidant like DDQ. nih.govrsc.org Yields from mechanochemical condensation followed by solution-based oxidation are often comparable to those obtained from traditional solution-phase syntheses. nih.gov While a fully mechanochemical two-step process may result in slightly lower yields, it offers a significant environmental advantage by eliminating the need for large quantities of hazardous solvents. nih.govrsc.org This approach has been successfully applied to the synthesis of a variety of meso-tetrasubstituted porphyrins. nih.govresearchgate.net More recently, the mechanochemical synthesis of freebase and metal corroles has also been reported. worldscientific.com

Corrole Formation through Modified this compound Ratios

Dipyrromethane Synthesis as Key Intermediates

Dipyrromethanes are crucial precursors in the synthesis of a variety of complex molecules, including porphyrins and related macrocycles. The condensation of pyrrole with benzaldehyde and its derivatives is a fundamental method for creating the dipyrromethane core structure.

Acid-Catalyzed Condensation of Pyrrole and Benzaldehyde for Dipyrromethane Formation

The synthesis of 5-substituted dipyrromethanes through the acid-catalyzed condensation of pyrrole and aldehydes is a well-established methodology. gfmoorelab.com This reaction typically involves the electrophilic substitution of the pyrrole ring onto the protonated aldehyde. A variety of acid catalysts have been employed to facilitate this condensation.

Commonly used Brønsted acids include trifluoroacetic acid (TFA) and hydrochloric acid. gfmoorelab.comresearchgate.net For instance, the reaction of an aldehyde with an excess of pyrrole, which serves as both reactant and solvent, in the presence of a catalytic amount of TFA at room temperature, provides a direct route to meso-substituted dipyrromethanes. gfmoorelab.comnih.gov The use of a large excess of pyrrole helps to minimize the formation of higher oligomers and cyclic porphyrinogens. gfmoorelab.com Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), and indium(III) chloride (InCl₃) have also been shown to be effective catalysts for this transformation. researchgate.netmdpi.com In some protocols, cation exchange resins are utilized as a solid acid catalyst, which can simplify the workup procedure by allowing for easy filtration of the catalyst. google.com

The reaction mechanism proceeds through the protonation of the benzaldehyde carbonyl group by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the electron-rich α-position of a pyrrole molecule. The resulting carbinol intermediate is then protonated and eliminated as water, forming a carbocation that is subsequently attacked by a second pyrrole molecule to yield the dipyrromethane product. Careful control of reaction time is often necessary to prevent further oligomerization. semanticscholar.org

| Catalyst | Aldehyde | Pyrrole/Aldehyde Ratio | Conditions | Yield | Reference |

| Trifluoroacetic acid (TFA) | Benzaldehyde | 40:1 | Room Temperature, 15 min | Good | gfmoorelab.com |

| Boron trifluoride diethyl etherate (BF₃·OEt₂) | 4-(Ethynyl)benzaldehyde | Not specified | Dichloromethane (DCM) | 34% | mdpi.com |

| Boric Acid | Benzaldehyde | 2:1 | Water, Room Temperature, 40 min | 85% | isca.me |

| Cation Exchange Resin | Aromatic Aldehydes | Not specified | Organic Solvent, 10-30°C, 30-60 min | 75-85% | google.com |

| Trifluoroacetic acid (TFA) | 3,5-Dimethoxybenzaldehyde | 45:1 | Room Temperature, 25 min | Not specified | nih.gov |

"On Water" Synthetic Approaches for Dipyrromethanes

In an effort to develop more environmentally benign synthetic methods, "on water" synthesis of dipyrromethanes has emerged as a significant area of research. isca.me This approach aligns with the principles of green chemistry by using water as the reaction medium, thereby reducing the reliance on volatile organic solvents.

Boric acid has been identified as a particularly effective catalyst for the condensation of pyrrole and benzaldehyde in an aqueous medium. semanticscholar.orgisca.me The reaction of two equivalents of pyrrole with one equivalent of benzaldehyde in the presence of a catalytic amount of boric acid in water at room temperature can produce meso-phenyldipyrromethane in high yields. isca.me For example, using 10 mol% of boric acid has been shown to be effective. isca.me One of the key advantages of using water-soluble boric acid is the simplified purification process; the dipyrromethane product, which is typically insoluble in water, can be easily separated by extraction. isca.me The reaction is believed to occur at the interface of the organic and aqueous layers. isca.me This method has been successfully applied to a range of aromatic and aliphatic aldehydes. semanticscholar.orgmdpi.com

| Catalyst | Substrate 1 | Substrate 2 | Solvent | Yield (%) | Time (h) | Reference |

| Boric Acid | Pyrrole | Benzaldehyde | Water | 85 | 0.67 | isca.me |

| Boric Acid | Pyrrole | Benzaldehyde | Water | 59 | 8 | semanticscholar.org |

| Molecular Iodine | Pyrrole Derivatives | Aldehydes | Water | 60-87 | Not Specified | mdpi.com |

Optimization of Dipyrromethane Formation and Purification

The synthesis of dipyrromethanes is often accompanied by the formation of side products, such as N-confused dipyrromethanes and higher oligomers like tripyrranes, which complicates purification and reduces the yield of the desired product. gfmoorelab.comderpharmachemica.com Consequently, significant research has been dedicated to optimizing reaction conditions and developing efficient purification protocols.

One critical parameter is the ratio of pyrrole to benzaldehyde. Increasing the excess of pyrrole generally favors the formation of the desired dipyrromethane over oligomeric by-products. gfmoorelab.com Studies have examined ratios ranging from 5:1 to as high as 400:1. gfmoorelab.comgoogle.com While higher ratios can improve yields, they also necessitate the removal of large quantities of unreacted pyrrole. researchgate.net

The choice of acid catalyst and its concentration also plays a crucial role. While strong acids like TFA are effective, they can also promote the formation of by-products if the reaction time is not carefully controlled. derpharmachemica.com Milder Lewis acids, such as MgBr₂, have been investigated to improve selectivity. google.com

Purification of dipyrromethanes has traditionally relied on flash column chromatography on silica (B1680970) gel. gfmoorelab.com However, this method can be challenging due to the potential for acid-catalyzed decomposition of the product on the silica gel. mdpi.com To mitigate this, eluents are often treated with a small amount of a base like triethylamine (B128534) (TEA). mdpi.com For larger scale preparations, alternative purification methods have been developed. Bulb-to-bulb distillation is an effective technique for removing higher molecular weight oligomers. gfmoorelab.comcmu.edu Recrystallization is another common method to obtain analytically pure dipyrromethanes, often used after distillation or chromatography. researchgate.netgfmoorelab.com

Polymerization Reactions Involving Pyrrole and Benzaldehyde Units

The reactive nature of pyrrole and benzaldehyde allows for their incorporation into polymeric structures, leading to materials with interesting electronic and structural properties. These polymerization reactions can yield both linear conjugated polymers and cross-linked microporous networks.

Formation of Conjugated Polymers from Pyrrole and Benzaldehyde

Conjugated polymers composed of pyrrole and benzaldehyde units can be synthesized through polycondensation reactions. These polymers are of interest due to their potential applications in organic electronics. nih.gov

One approach involves the acid-catalyzed condensation of pyrrole with benzaldehyde derivatives. For example, poly[(pyrrole-2,5-diyl)-co-(benzylidene)] has been synthesized via the condensation of pyrrole and benzaldehyde using an acid-exchanged montmorillonite (B579905) clay (Maghnite-H+) as a catalyst. researchgate.netexpresspolymlett.com This reaction can be significantly accelerated using microwave irradiation, reducing the reaction time to seconds. researchgate.netexpresspolymlett.com The resulting polymer's structure, which consists of alternating pyrrole and benzylidene units, can be confirmed by spectroscopic methods such as ¹H-NMR and FT-IR. researchgate.netexpresspolymlett.com

Another strategy involves the synthesis of water-soluble, narrow-band-gap polymers through the addition-condensation of pyrrole with sulfonated benzaldehyde derivatives, such as benzaldehyde-2-sulfonic acid sodium salt. nih.gov These reactions are typically catalyzed by an acid like p-toluenesulfonic acid in a solvent such as dimethylformamide (DMF). The resulting non-conjugated polymer can then be oxidized with an agent like chloranil (B122849) to yield the final conjugated polymer. nih.gov These materials exhibit low optical band gaps, which is a desirable property for conductive polymers. nih.gov

| Monomer 1 | Monomer 2 | Catalyst/Method | Polymer | Key Finding | Reference |

| Pyrrole | Benzaldehyde | Maghnite-H+ (acid-exchanged clay), Microwave | Poly[(pyrrole-2,5-diyl)-co-(benzylidene)] | Rapid synthesis (35 s) under microwave irradiation. | researchgate.netexpresspolymlett.com |

| Pyrrole | Benzaldehyde-2-sulfonic acid sodium salt | p-Toluenesulfonic acid, then chloranil oxidation | Water-soluble narrow-band-gap polymer | Polymer exhibits a low band gap (0.55-0.62 eV) and can be post-crosslinked. | nih.gov |

| 4-(Ethynyl)benzaldehyde | Pyrrole | BF₃·OEt₂, then PdCl₂(PPh₃)₂/CuI for polymerization | Zinc-porphyrin based conjugated polymer (ZnTEPP) | Polymer forms a microporous organogel and retains photosensitizing properties. | mdpi.com |

Synthesis of Pyrrole-Based Conjugated Microporous Polymers (CMPs)

Conjugated microporous polymers (CMPs) are a class of porous materials characterized by extended π-conjugation and permanent porosity. The incorporation of pyrrole and benzaldehyde functionalities into CMPs can be achieved through various synthetic routes, leading to materials with high surface areas and potential applications in areas like adsorption and catalysis. acs.org

A common strategy for synthesizing porphyrin-based CMPs involves using benzaldehyde derivatives as building blocks. For example, 5,10,15,20-tetrakis(4-bromophenyl)porphyrin, which is synthesized from 4-bromobenzaldehyde (B125591) and pyrrole, can be used as a monomer in Sonogashira-Hagihara cross-coupling reactions with multifunctional alkynes. acs.org This approach yields amorphous, porous polymers with high thermal and chemical stability. acs.org

Another method involves the self-polymerization of multitopic pyrrole monomers, which can be synthesized using benzaldehyde derivatives. For instance, new pyrrole-based CMPs have been created through the FeCl₃-oxidized self-condensation of monomers like 1,3,5-tri-(pyrrol-2-yl)benzene. These materials possess open pore channels, large specific surface areas, and abundant heteroatoms that can act as active sites for catalysis. Furthermore, donor-acceptor type microporous polymers have been synthesized via the reaction of aniline, benzaldehyde, and butane-2,3-dione to form a pyrrolo[3,2-b]pyrrole (B15495793) core, which is then polymerized. acs.org These CMPs exhibit properties suitable for applications such as photocatalytic degradation of organic pollutants. acs.org

Synthesis of Other this compound Derivatives

Multicomponent Reactions (MCRs) for Substituted Pyrroles

Multicomponent reactions (MCRs) provide a powerful and efficient strategy for the synthesis of highly substituted pyrroles from simple precursors, often in a single pot. rsc.org Benzaldehyde and its derivatives are common components in these reactions. orientjchem.orgresearchgate.net

One such example is a four-component reaction for synthesizing dihydro-2-oxopyrrole derivatives. This reaction utilizes amines, dialkyl acetylenedicarboxylates, and aldehydes (including benzaldehyde) under mild conditions. rsc.org The process can be catalyzed by novel, environmentally friendly catalysts such as a bio-based magnetic nanocatalyst (Fe₃O₄@nano-cellulose–OPO₃H), which can be easily recovered and reused. rsc.org The reaction mechanism typically involves the formation of an imine from the amine and aldehyde, followed by a Michael addition and subsequent Mannich-type reaction and intramolecular cyclization. rsc.org

Other MCRs for pyrrole synthesis include protocols that use catalysts like 4-methylbenzenesulfonic acid monohydrate (TsOH·H₂O) for the reaction of 1,2-diones, anilines, and benzaldehydes. orientjchem.org Ionic liquids have also been employed as catalysts in multicomponent strategies to produce substituted pyrroles from aromatic aldehydes, 1,3-dicarbonyl compounds, and ammonium (B1175870) acetate. orientjchem.orgorientjchem.org These methods highlight the versatility of MCRs in generating molecular diversity in pyrrole scaffolds. orientjchem.org

Table 3: Examples of Multicomponent Reactions for Pyrrole Synthesis

| Pyrrole Derivative | Components | Catalyst/Conditions | Key Features | References |

|---|---|---|---|---|

| Dihydro-2-oxopyrroles | Amines, Dialkyl acetylenedicarboxylates, Aldehydes, Formaldehyde | Fe₃O₄@nano-cellulose–OPO₃H, Room Temp. | Green, reusable magnetic nanocatalyst; high yields. | rsc.org |

| Polysubstituted Pyrroles | 1-Phenylpropane-1,2-dione, 4-Methoxyaniline, Benzaldehyde | TsOH·H₂O, DCM, Room Temp. | Moderate yields for poly-substituted products. | orientjchem.org |

Skeletal Recasting Strategies for Pyrrole Derivatives

A novel and powerful method for synthesizing complex pyrrole structures is through skeletal recasting. researchgate.netfigshare.com This strategy involves the deconstruction of a simple heterocyclic scaffold and its subsequent reconstruction into a more complex, fully substituted derivative. researchgate.netresearchgate.net This approach provides access to synthetically challenging pyrroles that are difficult to obtain through traditional C-H functionalization methods. figshare.com

One prominent skeletal recasting strategy recasts simple pyrroles into fully substituted pyrroles through a one-pot reaction promoted by phosphoric acid. researchgate.netfigshare.com The reaction utilizes the 1,3-dipolar property of azoalkenes, which react with the simple pyrrole in a process consisting of dearomative deconstruction followed by rearomative reconstruction steps. researchgate.netfigshare.com This method has been successfully applied to produce tetra-substituted pyrroles and has even been used in a facile synthesis of the anticancer drug Sutent. researchgate.netfigshare.com Other skeletal editing strategies include the photocatalytic swapping of a furan's oxygen atom with a nitrogen group to form a pyrrole analog. researchgate.net

Table 4: Overview of Skeletal Recasting Strategy for Pyrroles

| Strategy | Reactants | Promoter/Catalyst | Outcome | References |

|---|---|---|---|---|

| Skeletal Recasting via Azoalkenes | Simple Pyrroles, Azoalkenes | Phosphoric Acid | Fully substituted, synthetically challenging tetra-substituted pyrroles. | researchgate.netfigshare.comresearchgate.net |

BODIPY Dye Synthesis Utilizing Benzaldehyde and Pyrrole Derivatives

Boron-dipyrromethene (BODIPY) dyes are highly valuable fluorescent molecules whose synthesis frequently employs benzaldehyde and pyrrole derivatives as key building blocks. scispace.combeilstein-journals.org The standard synthesis is a one-pot procedure that involves three main steps. beilstein-journals.orgresearchgate.net

First, two equivalents of a pyrrole derivative undergo an acid-catalyzed condensation with one equivalent of a benzaldehyde derivative. scispace.com Trifluoroacetic acid (TFA) is a commonly used catalyst for this step, which forms a dipyrromethane intermediate. scispace.comresearchgate.net Second, the dipyrromethane is oxidized to a dipyrromethene using an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil. scispace.combeilstein-journals.orgresearchgate.net Finally, the dipyrromethene is treated with a base, typically triethylamine (NEt₃), followed by complexation with boron trifluoride etherate (BF₃·OEt₂) to yield the final BODIPY dye. scispace.comresearchgate.net

This versatile methodology allows for the synthesis of a wide array of BODIPY dyes with tailored properties by varying the substituents on both the pyrrole and benzaldehyde starting materials. researchgate.netlsu.edu For example, using p-iodobenzaldehyde leads to an iodinated BODIPY acceptor suitable for further functionalization. A solvent-free mechanochemical approach using a mortar and pestle has also been developed, drastically reducing reaction times to minutes while achieving comparable yields to traditional solution-phase methods. beilstein-journals.org

Table 5: General Synthesis Scheme for BODIPY Dyes

| Step | Reagents | Purpose | References |

|---|---|---|---|

| 1. Condensation | Pyrrole Derivative, Benzaldehyde Derivative, TFA (cat.) | Formation of dipyrromethane intermediate. | scispace.comresearchgate.net |

| 2. Oxidation | DDQ or p-chloranil | Aromatization to dipyrromethene. | scispace.combeilstein-journals.orgresearchgate.net |

Mechanistic Investigations of Pyrrole Benzaldehyde Reactions

Electrophilic Aromatic Substitution (EAS) Mechanisms in Pyrrole-Aldehyde Condensation

The initial and fundamental step in the reaction between pyrrole (B145914) and benzaldehyde (B42025) is an electrophilic aromatic substitution (EAS). quora.compearson.com Pyrrole, an electron-rich aromatic heterocycle, acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. pearson.commsu.edu This reaction is typically catalyzed by an acid, which protonates the aldehyde's carbonyl group, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the pyrrole ring. sbq.org.br

Proposed Pathways for Oligomer and Macrocycle Formation

The formation of porphyrins from pyrrole and benzaldehyde is not a direct process but proceeds through a series of intermediate species. The reaction mixture often contains a complex distribution of linear oligomers of varying lengths. scielo.org.za

The acid-catalyzed condensation of pyrrole and benzaldehyde initially leads to the formation of linear polypyrrolic chains. quora.com These intermediates are formed through successive electrophilic aromatic substitution reactions. Key intermediates in this process include:

Dipyrromethane : Formed from the condensation of one molecule of benzaldehyde with two molecules of pyrrole. numberanalytics.com

Bipyrrin, Tripyrrin, and Bilane (B1242972) : These are progressively longer linear oligomers consisting of two, three, and four pyrrole units, respectively, linked by phenyl-substituted methane (B114726) bridges. quora.com The formation of these species is a critical step, as the bilane can subsequently cyclize. quora.com

Porphyrinogen (B1241876) : The cyclization of a linear bilane, often in the presence of an additional benzaldehyde molecule, leads to the formation of a porphyrinogen. quora.comarkat-usa.org This is a colorless, non-aromatic macrocycle and the direct precursor to the final porphyrin. nih.govresearchgate.net Porphyrinogens are key intermediates in both the chemical and biological synthesis of porphyrins. researchgate.net

The final step in the synthesis of tetraphenylporphyrin (B126558) is the oxidation of the porphyrinogen intermediate. nih.govnih.govarkat-usa.org This oxidation is crucial as it converts the non-aromatic porphyrinogen into the highly conjugated and stable aromatic porphyrin macrocycle. researchgate.net This process typically involves the removal of six electrons and six protons. chimia.ch

This oxidative aromatization can be achieved in several ways:

Aerial Oxidation : In some synthetic methods, such as the Adler-Longo method, air is bubbled through the reaction mixture to act as the oxidant. arkat-usa.orgutrgv.edu

Chemical Oxidants : More commonly, specific chemical oxidizing agents are added in a separate step to ensure high yields. nih.govnih.gov Commonly used oxidants include 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil. arkat-usa.orgnih.gov The use of an oxidant like m-nitrotoluene has also been shown to effectively convert tetraphenylporphyrinogen to tetraphenylporphyrin. arkat-usa.org

The stability of the porphyrinogen and its propensity to oxidize can be influenced by its structure. For instance, meso-dialkyl or diaryl substituents can hinder oxidative aromatization. researchgate.net Recent studies have even allowed for the isolation and characterization of a stable phlorin, an intermediate in the oxidation of porphyrinogen to porphyrin, by using mechanical strain to increase the activation energy for the final oxidation step. chinesechemsoc.orgchinesechemsoc.org

Formation of Intermediate Species (e.g., Bipyrrin, Tripyrrin, Bilane, Porphyrinogen)

Mechanistic Insights into Polymerization Processes

Under certain conditions, particularly with stronger acidity, the reaction between pyrrole and benzaldehyde can lead to the formation of straight-chain pyrrole polymers instead of the desired macrocycle. arkat-usa.org This represents a competing reaction pathway where the linear oligomers continue to extend rather than cyclize. The acid-catalyzed electrophilic substitution reaction can result in a mixture of aldehyde-pyrrole polymers of varying lengths. scielo.org.za The electropolymerization of pyrrole is another related process, though the initiation mechanism is still a subject of debate, with proposed pathways involving electron transfer, proton transfer, or direct radical pyrrole formation. rsc.org In the chemical polymerization of pyrrole using oxidants like silver nitrate, the proposed mechanism involves an electronic transfer between the metal ions and the pyrrole monomer. researchgate.net

Influence of Reaction Parameters on Mechanism and Product Distribution

The outcome of the pyrrole-benzaldehyde reaction is highly sensitive to various parameters, which can be manipulated to favor the formation of specific products.

The choice and concentration of the acid catalyst play a pivotal role in directing the reaction. nih.govnih.govpearson.com

Brønsted vs. Lewis Acids : Both Brønsted acids (like propionic acid, p-toluenesulfonic acid, or trifluoroacetic acid) and Lewis acids (like BF3 etherate or various metal triflates) are used to catalyze the condensation. nih.govarkat-usa.orgnih.gov The Lindsey synthesis, for example, often employs a Lewis acid like BF3 etherate. arkat-usa.orgnih.gov Studies have shown that mild Lewis acids such as InCl3 can offer superior results compared to trifluoroacetic acid in some porphyrin syntheses. google.com

Acid Concentration : The concentration of the acid catalyst is critical. While acid is necessary for the initial condensation, excessively strong acidity can promote the formation of undesirable linear polymers. arkat-usa.org The optimal concentration for a given acid needs to be determined to maximize the yield of the desired porphyrin. researchgate.net For instance, in the synthesis of meso-substituted dipyrromethanes, changing the catalyst from a protic acid to a Lewis acid, or varying the concentration of the Lewis acid, can significantly alter the product distribution. researchgate.net

The following table summarizes the effect of different catalysts on the synthesis of TPP and related compounds:

| Catalyst System | Reactants | Key Intermediates/Products | Typical Conditions | Yield | Reference |

| Propionic Acid / Air | Pyrrole, Benzaldehyde | Porphyrinogen, TPP | Reflux | ~20% | arkat-usa.org |

| BF3 Etherate / DDQ | Pyrrole, Benzaldehyde | Porphyrinogen, TPP | CH2Cl2, Room Temp. then oxidation | Higher spectroscopic yields | arkat-usa.org |

| p-Toluenesulfonic Acid | Pyrrole, Benzaldehyde | Reduced porphyrin precursors, TPP | Mechanochemical grinding | Yields comparable to solution methods | nih.gov |

| InCl3 | Pyrrole, Benzaldehyde | 5-phenyldipyrromethane | Room Temperature | Superior to TFA in some cases | google.com |

| Trifluoroacetic Acid (TFA) | Pyrrole, Benzaldehyde | 5-phenyldipyrromethane, Tripyrrane | Room Temperature | Product distribution varies with reactant ratio | gfmoorelab.com |

Solvent System Influence (Organic, Aqueous, Mixed Media) on Reaction Outcomes

The choice of solvent system is a critical parameter in the reaction between pyrrole and benzaldehyde, profoundly influencing reaction rates, yields, and the distribution of products. The solvent's role extends beyond simply dissolving reactants; it can participate in the reaction mechanism, alter catalyst activity, and affect the stability of intermediates and products. Investigations have spanned a wide range of media, from traditional organic solvents to aqueous systems, mixed media, and even solvent-free conditions.

Organic Solvents: Historically, organic solvents have been the mainstay for this reaction. The Adler-Longo method, a common one-step process, employs refluxing carboxylic acids like propionic or acetic acid, which serve as both solvent and catalyst under aerobic conditions, typically yielding 10-30% of the desired tetraphenylporphyrin (TPP). chemijournal.comacs.org The use of binary carboxylic acid mixtures has been explored to optimize outcomes. For instance, a propionic acid-valeric acid mixture was found to give higher porphyrin yields than single carboxylic acid systems, which is attributed to a balance of medium dipole moment and moderate refluxing temperature. arkat-usa.org However, very strong acids like formic acid can lead to the formation of intractable black pyrrole polymers instead of the desired macrocycle. arkat-usa.org

The Lindsey two-step synthesis offers an alternative approach, typically using a halogenated solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature for the initial acid-catalyzed condensation to form the porphyrinogen intermediate. chemijournal.comacs.org This method requires high dilution (around 10 mM concentration of reactants) to prevent polymerization, a factor that hinders its industrial-scale application due to the large volumes of chlorinated solvents needed. acs.orgacs.org Other organic solvents like N-methyl-2-pyrrolidone (NMP) have also been tested, showing moderate success. acs.org In some protocols, chloroform (B151607) is used as a solvent for the oxidation step or for extraction of the product. nih.govscielo.org.za

Aqueous and Mixed Media: Increasing environmental concerns have driven research towards greener solvent systems. A significant development is the use of mixed aqueous-organic media. One successful protocol involves the initial condensation of pyrrole and benzaldehyde in a water-methanol (H₂O-MeOH) mixture with hydrochloric acid (HCl) as a catalyst. acs.orgnih.gov This step produces the tetrapyrrane intermediate, which is then precipitated. acs.org The subsequent step involves dissolving this intermediate in a solvent like dimethylformamide (DMF) and refluxing in the presence of air to achieve oxidation and cyclization into the final porphyrin. acs.orgnih.gov This method avoids the need for large quantities of chlorinated solvents and expensive oxidants. nih.gov Studies on the DMF step showed that varying the solvent quality (from dry to reagent-grade) had no significant impact on the yield. acs.org However, introducing water into the DMF (e.g., a 1:1 mixture) led to a decrease in the yield of the desired porphyrin. acs.org

The condensation reaction to form the dipyrromethane intermediate has also been successfully conducted in aqueous media using boric acid as a mild, eco-friendly catalyst at room temperature. researchgate.net This reaction is believed to happen at the interface between the organic and aqueous layers, with the dipyrromethane moving to the organic layer, which protects it from further undesired reactions. researchgate.net

Specialized Solvent Systems: Solvent-free, or mechanochemical, synthesis represents another green alternative. nih.gov By grinding pyrrole and benzaldehyde with an acid catalyst, the condensation reaction proceeds without any solvent, forming the porphyrin precursors. nih.gov Oxidation can then be carried out either in a solution or through a second mechanochemical step. nih.gov Additionally, acidic ionic liquids have been investigated as recyclable reaction media. rsc.org In these systems, the reaction proceeds under homogeneous conditions at elevated temperatures (e.g., 120°C), and the yield is dependent on the nature of the ionic liquid's anion. rsc.org

Table 1: Influence of Solvent System on this compound Reaction for Porphyrin Synthesis

| Solvent System | Catalyst | Typical Conditions | Key Outcome / Yield | Reference |

|---|---|---|---|---|

| Propionic Acid | Self-catalyzed (Adler-Longo) | Reflux (~141°C), 30 min | 10–30% yield of TPP. chemijournal.comacs.org Simple one-step method. chemspider.com | chemijournal.comacs.orgchemspider.com |

| Dichloromethane (CH₂Cl₂) | TFA or BF₃ etherate (Lindsey) | Room temp, 1h, then oxidation | 10–60% yield. chemijournal.comacs.org Requires high dilution. acs.org | chemijournal.comacs.orgacs.org |

| Propionic acid : Valeric acid (1:1) | Self-catalyzed | Reflux, 2h | Higher yield (30.8%) than single acid systems. arkat-usa.org | arkat-usa.org |

| H₂O-MeOH (condensation) then DMF (cyclization) | HCl | RT, 2h (condensation); Reflux, 1.5h (cyclization) | Reproducible yields of 10–40%. nih.gov Greener, scalable method. acs.org | acs.orgnih.gov |

| Aqueous Boric Acid | Boric Acid | 30°C | Forms dipyrromethane intermediate in high yield. researchgate.net | researchgate.net |

| Acidic Ionic Liquid ([HC₄im][CF₃CO₂]) | Self-catalyzed | 120°C, 60 min | 11% yield of TPyP. Recyclable solvent. rsc.org | rsc.org |

| Solvent-Free (Mechanochemistry) | Toluenesulfonic acid | Grinding, ~6 min | Forms porphyrin precursors; final yield after oxidation is comparable to solution methods. nih.gov | nih.gov |

Temperature and Reaction Time Dependencies

The temperature and duration of the this compound reaction are pivotal in determining the final product distribution and yield, often reflecting a classic case of kinetic versus thermodynamic control. pearson.com In this context, the initial, reversible condensation to form linear oligomers and the porphyrinogen macrocycle can be considered under kinetic control, while the final, more stable, aromatized porphyrin is the thermodynamic product. nih.govpearson.comlibretexts.org

At lower temperatures, the reaction favors the product that is formed fastest, which has the lowest activation energy barrier. libretexts.orglibretexts.org For instance, the Lindsey method capitalizes on this by running the initial condensation at room temperature to form the porphyrinogen intermediate. chemijournal.com This minimizes the formation of unwanted, thermodynamically stable side products like linear polymers. chemijournal.com The reaction is allowed to reach equilibrium before an oxidant is added to irreversibly form the stable porphyrin. chemijournal.com

Conversely, higher temperatures provide the necessary energy to overcome larger activation barriers and allow reversible reactions to reach equilibrium. libretexts.org At these temperatures, the most thermodynamically stable product will predominate. scribd.com The Adler-Longo method, which uses refluxing propionic acid (around 141°C), relies on high temperature to drive the reaction. chemijournal.comacs.org However, prolonged reaction times at high temperatures can be detrimental. Research has shown that while porphyrin yields can exceed 35% within 30 minutes, extending the reaction time beyond two hours can lead to a decrease in yield due to the polymerization and degradation of the porphyrin product. arkat-usa.org

The interplay between temperature and time can be complex. In a two-step method using a water-methanol mixture for condensation followed by reflux in DMF, it was observed that the duration of the reflux (1-2 hours) did not significantly impact the final porphyrin yield. acs.orgnih.gov However, a crucial finding was that after the reflux period, cooling the mixture and stirring it overnight at room temperature significantly increased the product yield. acs.orgnih.gov This suggests that the high temperature of reflux is necessary to drive the initial cyclization and oxidation, while the extended time at a lower temperature allows for the slow, complete conversion of remaining intermediates to the final aromatic product.

The reaction time is also highly dependent on the catalyst concentration. In studies using InCl₃ as a catalyst, increasing the catalyst amount was shown to dramatically shorten the reaction time required for the consumption of benzaldehyde from over 2 hours to just 30 minutes. google.com Early syntheses, such as the Rothemund method, used very harsh conditions (150-220°C for 24 hours or more) and resulted in very low yields, highlighting the advances made by optimizing these parameters. chemijournal.comacs.orgresearchgate.net

Table 2: Influence of Temperature and Reaction Time on this compound Reaction

| Method/Conditions | Temperature | Reaction Time | Key Finding | Reference |

|---|---|---|---|---|

| Rothemund | 150-220°C | 24 h | Early method with harsh conditions and low yields (~5%). acs.org | chemijournal.comacs.org |

| Adler-Longo | Refluxing Propionic Acid (~141°C) | 30 min | Optimal time for good yield (10-30%); longer times can cause degradation. chemijournal.comarkat-usa.org | chemijournal.comarkat-usa.org |

| Lindsey (Step 1: Condensation) | Room Temperature | ~1 h | Favors formation of porphyrinogen intermediate (kinetic control). chemijournal.com | chemijournal.com |

| Mixed Carboxylic Acids | Reflux | 0.5 h - >2 h | Yields peak around 0.5-1h and then decrease after 2h due to polymerization. arkat-usa.org | arkat-usa.org |

| H₂O-MeOH/DMF Method | Reflux then Room Temp | 1.5h reflux, then overnight stirring | Stirring overnight at RT after reflux significantly increases yield. acs.orgnih.gov | acs.orgnih.gov |

| Acidic Ionic Liquid | 120°C | 60 min | Controlled heating provides moderate yields with a recyclable solvent. rsc.org | rsc.org |

Catalysis in Pyrrole Benzaldehyde Chemistry

Acid Catalysis in Condensation Reactions

The condensation of pyrrole (B145914) and benzaldehyde (B42025) to form a porphyrinogen (B1241876), the precursor to the final porphyrin, is an acid-catalyzed process. This reaction involves the electrophilic substitution of pyrrole with the protonated aldehyde. The choice of acid catalyst significantly influences the reaction's efficiency, yield, and the formation of byproducts. Both Brønsted and Lewis acids, as well as heterogeneous acid catalysts, have been extensively studied in this context.

Brønsted Acids

Brønsted acids, which are proton donors, are commonly employed to catalyze the condensation of pyrrole and benzaldehyde. The strength and concentration of the Brønsted acid are crucial parameters that affect the reaction outcome.

Trifluoroacetic Acid (TFA): TFA is a strong organic acid frequently used in porphyrin synthesis. It effectively catalyzes the condensation reaction. arkat-usa.org In some methodologies, TFA is the preferred acid catalyst for the preparation of meso-triarylcorroles, particularly with less reactive aldehydes. arkat-usa.org

Hydrochloric Acid (HCl): A strong mineral acid, HCl is also a widely used catalyst. arkat-usa.orgnih.gov A two-step protocol has been developed where the first step involves the HCl-catalyzed condensation of pyrrole and aldehyde in a water-methanol mixture. nih.govacs.org This method has been shown to produce tetrapyrrane in high yields. nih.govacs.org The reaction is typically carried out at room temperature. arkat-usa.orgnih.gov

Methanesulfonic Acid (MSA): This strong organic acid has been found to be an effective catalyst, particularly in the synthesis of N-confused tetraphenylporphyrin (B126558) (TP-NCP). acs.orgresearchgate.net By using methanesulfonic acid, yields of up to 35-40% for TP-NCP have been achieved. acs.orgresearchgate.netnih.gov The concentration of MSA can be adjusted to optimize the yield of either the normal porphyrin or its N-confused isomer. acs.org

Propionic Acid: Propionic acid often serves as both a solvent and a catalyst in the Adler-Longo method for porphyrin synthesis. nih.govacs.orgnih.gov In this one-step process, pyrrole and benzaldehyde are refluxed in propionic acid under aerobic conditions, yielding the porphyrin in 10-30% of cases. nih.govacs.orgnih.gov However, this method can lead to the formation of tar-like byproducts, complicating purification. acs.orgnih.gov

Acetic Acid: Similar to propionic acid, acetic acid can also be used as a solvent and catalyst in the Adler-Longo synthesis. nih.govacs.orgnih.gov It has been used in the synthesis of various porphyrin derivatives. google.comrsc.orgciac.jl.cn An acetic acid/oxygen route has been developed for the efficient synthesis of substituted porphyrins. ciac.jl.cn

Table 1: Comparison of Brønsted Acid Catalysts in Pyrrole-Benzaldehyde Condensation

| Brønsted Acid | Typical Reaction Conditions | Key Advantages | Typical Yields |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Used in various solvents, often at room temperature. arkat-usa.org | Effective for less reactive substrates. arkat-usa.org | Varies depending on substrates. |

| Hydrochloric Acid (HCl) | Water-methanol mixture, room temperature. nih.govacs.org | High yields of tetrapyrrane intermediate. nih.govacs.org | 10-40% for the overall porphyrin synthesis. nih.govacs.org |

| Methanesulfonic Acid (MSA) | Dichloromethane (B109758), room temperature. acs.org | High yields of N-confused porphyrins. acs.orgresearchgate.net | Up to 39% for NC-TPP. nih.gov |

| Propionic Acid | Refluxing in propionic acid (Adler-Longo). nih.govacs.orgnih.gov | One-step synthesis. acs.orgnih.gov | 10-30%. nih.govacs.orgnih.gov |

| Acetic Acid | Refluxing in acetic acid (Adler-Longo). nih.govacs.orgnih.gov | One-step synthesis. acs.orgnih.gov | Varies, can be efficient with oxygen. ciac.jl.cn |

Lewis Acids

Lewis acids, which are electron-pair acceptors, can also effectively catalyze the condensation of pyrrole and benzaldehyde. They activate the aldehyde by coordinating to the carbonyl oxygen, making it more electrophilic.

Boron Trifluoride Etherate (BF3·Et2O): This is a commonly used Lewis acid catalyst in the Lindsey synthesis of porphyrins. cmu.edu The reaction is typically carried out at low concentrations in a chlorinated solvent under an inert atmosphere. nih.gov

Indium(III) Chloride (InCl3): InCl3 has been identified as a superior Lewis acid catalyst for the condensation of pyrrole and aldehydes, leading to good yields of dipyrromethanes with minimal byproduct formation. google.com

Magnesium Bromide (MgBr2): MgBr2 has been shown to be an effective catalyst, providing good yields of the desired 5-phenyldipyrromethane with little formation of N-confused or tripyrrane byproducts. google.com It is also used in the synthesis of magnesium porphyrins. evitachem.comnih.govresearchgate.net

Chromium(III) Sulfate (Cr(HSO4)3): While less common, chromium-based catalysts have been explored for this transformation.

Niobium Pentachloride (NbCl5): Niobium pentachloride is another Lewis acid that has been investigated as a catalyst in porphyrin synthesis.

Table 2: Selected Lewis Acid Catalysts and Their Performance

| Lewis Acid | Key Features | Reference |

|---|---|---|

| BF3·Et2O | Standard catalyst for the Lindsey synthesis. cmu.edu | cmu.edu |

| InCl3 | Provides high yields of dipyrromethanes with few byproducts. google.com | google.com |

| MgBr2 | Minimizes N-confused and tripyrrane byproducts. google.com | google.com |

Heterogeneous Acid Catalysts

Heterogeneous catalysts offer advantages in terms of ease of separation and reusability, contributing to more sustainable synthetic processes.

Cation Exchange Resins: These solid acid catalysts have been successfully employed for the synthesis of dipyrromethanes and porphyrins. researchgate.netcapes.gov.brresearchgate.net The macroporosity and acidity of the resin are crucial for its catalytic activity. researchgate.netcapes.gov.br Reactions can often be carried out at room temperature, and the resin can be easily filtered off and potentially reused. capes.gov.brepo.orgnih.gov

Maghnite-H+: This is a montmorillonite (B579905) clay that, after acid activation, can act as a heterogeneous catalyst for various organic reactions, including the synthesis of pyrrole derivatives.

Oxidizing Agents in Macrocycle Aromatization

Following the acid-catalyzed condensation to form the porphyrinogen, an oxidation step is required to convert this intermediate into the final, aromatic porphyrin macrocycle. This is a critical step that drives the reaction towards the stable, conjugated product.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ): DDQ is a powerful and widely used oxidizing agent in porphyrin synthesis, particularly in the Lindsey method. nih.govcmu.edu It is effective in converting the porphyrinogen to the porphyrin under mild conditions. nih.govnih.govacs.org DDQ has also been used in the synthesis of N-confused porphyrins and other porphyrinoids. nih.govrsc.org

p-Chloranil: This is another effective quinone-based oxidizing agent used for the aromatization of porphyrinogens. scielo.org.zaresearchgate.net It is often used in the synthesis of corroles, a related class of macrocycles. scielo.org.za

Air (Oxygen): In some synthetic procedures, particularly the Adler-Longo method which is carried out at high temperatures in air, atmospheric oxygen serves as the oxidant. nih.govacs.orgnih.gov This approach is advantageous due to the low cost and availability of the oxidant, but can sometimes lead to lower yields and more byproducts compared to using chemical oxidants. acs.orgthieme-connect.com

Green Catalysis Approaches in Pyrrole Derivative Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of this compound chemistry, this involves the use of less toxic solvents, reusable catalysts, and more energy-efficient reaction conditions. lucp.netresearchgate.netresearchgate.net

Key green approaches include:

Use of Water as a Solvent: The synthesis of dipyrromethanes, key precursors to porphyrins, has been successfully carried out in aqueous media using HCl as a catalyst. arkat-usa.org

Solvent-Free Reactions: Mechanochemical methods, where reactants are ground together in the presence of a catalyst, offer a solvent-free route to porphyrins. nih.govnih.govresearchgate.net

Use of Heterogeneous Catalysts: As mentioned earlier, solid acid catalysts like cation exchange resins can be easily separated and reused, reducing waste. researchgate.netcapes.gov.brresearchgate.net

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions. researchgate.net

Use of Bio-sourced Catalysts: Research into using biodegradable and non-toxic catalysts derived from biomass is an active area of green chemistry. lucp.net

Pyrrole-Based Polymers as Efficient Heterogeneous Catalysts

An interesting development in catalysis is the use of polymers derived from pyrrole itself to catalyze reactions. Conducting polymers based on pyrrole, particularly when complexed with metals (polymeric metalloporphyrins), can act as efficient heterogeneous catalysts for various reactions, including oxidations. nih.gov These materials combine the catalytic activity of the porphyrin unit with the robustness and ease of handling of a polymer support. rsc.org

Advanced Analytical and Characterization Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of the compounds formed from pyrrole (B145914) and benzaldehyde (B42025).

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

NMR spectroscopy is a primary tool for the structural characterization of pyrrole-benzaldehyde condensation products, including dipyrromethanes and porphyrins. 1H NMR provides detailed information about the hydrogen atoms in the molecule, while 13C NMR reveals the carbon skeleton.

For example, in the characterization of 2,2-(phenylmethylene)bis(1H-pyrrole), a dipyrromethane formed from benzaldehyde and excess pyrrole, 1H NMR shows a singlet at 5.43 ppm corresponding to the methine proton, and 13C NMR shows a signal at 43.97 ppm for the methine carbon. scielo.org.zaajol.info The pyrrole signals are observed at higher fields (6.65, 6.15, and 5.90 ppm) compared to unsubstituted pyrrole (6.74 and 6.24 ppm), indicating the effect of substitution. scielo.org.zaajol.info

In the case of porphyrins synthesized from pyrrole and benzaldehyde, such as meso-tetraphenylporphyrin (TPP), 1H NMR is used to confirm the structure and assess purity. nih.govulisboa.pt The highly symmetrical nature of TPP leads to a simple 1H NMR spectrum. ulisboa.pt The porphyrin ring's diamagnetic anisotropy causes deshielding of the phenyl and pyrrole protons and shielding of the inner N-H protons, resulting in characteristic chemical shifts. ulisboa.pt Comparing the 1H NMR shifts of porphyrins with their benzaldehyde precursors can demonstrate the effects of aromaticity. ulisboa.pt

NMR spectroscopy, including 2D NMR experiments, is also crucial for determining the position of substituents in substituted pyrrole rings that may form as byproducts. nih.gov

| Compound | 1H NMR Chemical Shift (ppm) | 13C NMR Chemical Shift (ppm) | Reference |

|---|---|---|---|

| 2,2-(phenylmethylene)bis(1H-pyrrole) | 5.43 (methine), 6.65, 6.15, 5.90 (pyrrole) | 43.97 (methine) | scielo.org.zaajol.info |

| Benzaldehyde | 10.03 (aldehyde) | 195.92 (carbonyl) | ajol.info |

| meso-Tetraphenylporphyrin (TPP) (in CDCl3) | 8.84 (pyrrole-H), 8.21 (phenyl ortho), 7.76 (phenyl meta/para), -2.79 (N-H) | Not explicitly provided in snippets for TPP, but general application mentioned. | nih.govulisboa.pt |

Mass Spectrometry (MS, MALDI-TOF-MS, LD-MS, HRMS) for Oligomer and Product Analysis

Mass spectrometry techniques are vital for determining the molecular weight of the reaction products, including desired macrocycles and undesired oligomers. This helps in identifying the different species formed during the condensation and oxidation steps.

High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition of the synthesized compounds. For instance, HRMS was used to identify a corrole (B1231805) product, showing a parent ion at m/z = 225.0786 ([M]+). ajol.info

Laser Desorption Mass Spectrometry (LD-MS) has been employed to characterize the acyclic oligomers formed from this compound condensation. rsc.orgrsc.org LD-MS can reveal peaks corresponding to oligomers with varying numbers of pyrrole and aldehyde units, providing insight into the complexity of the reaction mixture. rsc.org This technique allows for monitoring the change in oligomer composition over time and understanding how different reaction conditions affect oligomer formation. rsc.org

MALDI-TOF MS is also used for characterizing meso-substituted porphyrins, complementing NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Porphyrin and Conjugated System Analysis

UV-Vis spectroscopy is a powerful technique for analyzing porphyrins and other conjugated systems formed from pyrrole and benzaldehyde. Porphyrins exhibit characteristic intense absorption bands in the UV-Vis region, particularly the Soret band (around 400-500 nm) and less intense Q-bands in the visible region (500-700 nm). nih.govresearchgate.net

UV-Vis spectroscopy is used to monitor the formation of porphyrins during synthesis. scielo.org.zanih.gov The appearance and intensity of the Soret band are indicative of porphyrin formation. nih.gov For example, TPP shows a Soret band at 417 nm and Q-bands at 516, 549, 591, and 645 nm in chloroform (B151607). nih.gov Metal-free corroles also have a characteristic UV-Vis spectrum with a Soret band and four bands in the visible region. scielo.org.za UV-Vis spectra are used to identify and quantify porphyrins and assess the success of the synthesis. nih.govresearchgate.net

UV-Vis spectroscopy is also applied to study the optical properties of conjugated polymers formed from pyrrole and benzaldehyde, showing absorption bands related to π-π* transitions of the aromatic heterocycles and the conjugated system. expresspolymlett.com

| Compound | Solvent | Soret Band λmax (nm) | Q-Bands λmax (nm) | Reference |

|---|---|---|---|---|

| meso-Tetraphenylporphyrin (TPP) | CHCl3 | 417 | 516, 549, 591, 645 | nih.gov |

| 5,15-Diphenylporphyrin (in CHCl3) | CHCl3 | 405 (ε=412000) | 500 (ε=18100), 535 (ε=5150), 574 (ε=5720), 629 (ε=1450) | orgsyn.org |

| Metal-free Corrole (TPCrl) | Not specified | 412 (shoulder at 432) | 515, 572, 609, 648 | scielo.org.za |

| Poly[(pyrrole-2,5-diyl)-co-(benzylidene)] | CH2Cl2 | (280-350), (370-450) | Not applicable | expresspolymlett.com |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in the reaction products of pyrrole and benzaldehyde. This technique helps to confirm the presence or absence of specific bonds, such as N-H, C=O, and aromatic C=C stretches.

IR spectra are used in the characterization of porphyrins and dipyrromethanes. orgsyn.orgdigitellinc.com For example, the IR spectrum of 5,15-diphenylporphyrin shows characteristic bands at 3020, 2960, 1410, 1230, 950, 890, 850, and 760 cm−1. orgsyn.org FT-IR is also used to characterize conjugated polymers formed from pyrrole and benzaldehyde. researchgate.net

Chromatographic Techniques for Product Analysis and Purification (e.g., HPLC, TLC, Column Chromatography)

Chromatographic techniques are indispensable for separating and purifying the complex mixtures often obtained from the reaction of pyrrole and benzaldehyde, particularly in porphyrin synthesis. These methods allow for the isolation of desired products from starting materials, intermediates, and byproducts like oligomers and other macrocycles.

Column chromatography is widely used for purifying porphyrins and dipyrromethanes. nih.govorgsyn.orgcdnsciencepub.comacs.org Different stationary phases (e.g., silica (B1680970) gel, alumina) and mobile phases are employed depending on the polarity of the compounds being separated. For instance, silica gel flash chromatography with dichloromethane (B109758) as eluent has been used to separate TPP, TPCrl, and 2,2-(phenylmethylene)bis(1H-pyrrole). scielo.org.za Column chromatography is also used to isolate porphyrins after oxidation of intermediate products. nih.gov

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of reactions and check the purity of fractions collected during column chromatography. nih.govcdnsciencepub.comscielo.br TLC can help identify the presence of different components in a mixture based on their differing affinities for the stationary and mobile phases. Visualization with UV light or staining agents like bromine vapor is common. orgsyn.org

High-Performance Liquid Chromatography (HPLC) provides more sensitive and quantitative analysis of reaction mixtures. rsc.orgacs.org HPLC can be used to determine the yield of specific products, such as porphyrins and N-confused porphyrins, and to monitor the levels of unreacted starting materials like benzaldehyde. rsc.orgacs.org

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of crystalline compounds obtained from this compound reactions. This method provides detailed information about bond lengths, bond angles, and molecular conformation.

Single crystal X-ray diffraction analysis has been used to determine the structure of porphyrins synthesized from pyrrole and benzaldehyde. acs.orgacs.orgworldscientific.com For example, X-ray diffraction revealed that an N-confused porphyrin synthesized from pyrrole and pentafluorobenzaldehyde (B1199891) deviates from planarity. acs.org X-ray diffraction is also used to study the structure of polymers formed from pyrrole and benzaldehyde. expresspolymlett.comresearchgate.net

Data from X-ray diffraction can complement spectroscopic data, providing definitive proof of the molecular structure. worldscientific.com

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a widely used technique to evaluate the thermal stability of materials by measuring the change in mass as a function of temperature or time in a controlled atmosphere. For compounds derived from pyrrole and benzaldehyde, such as dipyrromethanes and porphyrins, TGA provides valuable information about their decomposition temperatures and thermal degradation pathways.

Studies on dipyrromethene dyes, which are structurally related to dipyrromethanes and often synthesized from pyrrole and aromatic aldehydes, have utilized TGA to assess their thermal degradation. The thermal decomposition of these compounds typically occurs in multiple stages, as evidenced by distinct weight loss phases in the TG curves. For instance, a study on NafmetBDP, a dipyrromethene dye, showed primary decomposition starting around 200 °C in an inert nitrogen atmosphere, with the most rapid degradation occurring at 360 °C. nih.gov Metal coordination to the dipyrromethene core can significantly enhance thermal stability. A Zinc(II) complex (NafmetZn) derived from a similar ligand began to decompose at a considerably higher temperature of 447 °C, and remarkably, retained 33% of its structure even at 994 °C. nih.gov This suggests that incorporating metal ions into these frameworks can lead to materials with improved high-temperature performance.

Meso-substituted porphyrins, which are often synthesized via the condensation of pyrrole and aldehydes (including benzaldehyde), have also been subjected to TGA to understand their thermal properties. Research on meso-substituted zinc porphyrins indicates a very stable molecular core, with the bonding system within the porphyrin macrocycle largely retaining its stability despite structural variations introduced by substituents. americanelements.com While less thermally stable than similarly structured porphyrins, meso-substituted metal corroles, also synthesized from reactions involving pyrrole and aldehydes, have had their thermal stability investigated by thermogravimetry in different atmospheres. nih.gov

Pyrrole-based conjugated microporous polymers (CMPs), synthesized from pyrrole monomers and other linkers, demonstrate significant thermal stability. TGA analysis of these materials, such as TrPB-CMP and TePB-CMP, showed that they retained approximately 97% of their initial weight up to temperatures of 221 °C and 234 °C, respectively, under a nitrogen atmosphere. americanelements.com Beyond these temperatures, a more rapid weight loss was observed, with around 69% of the initial weight remaining at 800 °C, corresponding to the degradation of the polymer framework. americanelements.com

The thermal behavior of these compounds is crucial for their potential applications, particularly in areas requiring thermal robustness. The following table summarizes some representative TGA findings for related compounds:

| Compound Class | Specific Compound Example | Initial Decomposition Temp (°C) (Inert Atmosphere) | Temperature of Rapid Degradation (°C) | Weight Retention at High Temp. (°C) | Source |

| Dipyrromethene Dye | NafmetBDP | ~200 | 360 | Not specified | nih.gov |

| Metalated Dipyrromethene Dye | NafmetZn (Zn(II) complex) | 447 | Not specified | 33% at 994 °C | nih.gov |

| Pyrrole-based CMP | TrPB-CMP | >221 (for 97% retention) | Not specified | 69% at 800 °C | americanelements.com |

| Pyrrole-based CMP | TePB-CMP | >234 (for 97% retention) | Not specified | 69% at 800 °C | americanelements.com |

| Metalated Porphyrin (from pyrrole/benzaldehyde) | Cobalt(II) Tetraphenyl Porphyrin | Significant yield upon carbonization at 500 °C | Not specified | Significant yield | fishersci.ca |

Note: Specific decomposition temperatures and weight retention can vary significantly based on the exact structure, substituents, and experimental conditions (heating rate, atmosphere, etc.).

Electrochemical Characterization (e.g., Electrochemical Impedance Spectroscopy)

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to investigate the electrochemical properties of materials and the processes occurring at the electrode-electrolyte interface. It involves applying a small alternating voltage signal across a range of frequencies and measuring the resulting current, providing information about resistance, capacitance, and diffusion phenomena within the electrochemical system. EIS is particularly valuable for characterizing conducting polymers, modified electrodes, and materials used in electrochemical devices.

For compounds derived from pyrrole, including those synthesized using aldehydes like benzaldehyde, EIS has been extensively used to study their electrochemical behavior, especially in the context of electropolymerization and the properties of the resulting polymer films. Electrochemical copolymerization of pyrrole with various co-monomers has been characterized by EIS, which can indicate the formation of polymer films on the electrode surface and provide insights into their electrical properties. wikipedia.org EIS has been employed to analyze the charge transfer, ion diffusion, and capacitive behavior of conducting polymer-modified electrodes, including those based on pyrrole derivatives.

Studies on polypyrrole films electrochemically deposited on electrodes have utilized EIS to understand the influence of factors such as film thickness and the nature of the doping anion on the electrochemical properties. By fitting EIS data to equivalent electrical circuits, researchers can determine parameters like charge-transfer resistance (Rct), electrolyte resistance, and diffusive capacitance. For instance, investigations on polypyrrole films showed that the charge-transfer resistance was significantly higher with certain dopants compared to others and varied depending on the solvent used for electropolymerization. fishersci.com This highlights the sensitivity of electrochemical properties to the synthesis conditions and chemical environment.

EIS has also been applied to characterize the electrochemical properties of polymers derived from dipyrromethane functionalized monomers, which are precursors often synthesized from pyrrole and aldehydes. For example, the electrochemical polymerization of 5-(4-tert-butylphenyl)dipyrromethane resulted in a conducting polymer whose electrochemical behavior was characterized, providing information relevant to its potential use in electrochromic devices. nih.gov

Furthermore, EIS has been used in studies investigating the corrosion inhibition performance of synthesized pyrrole derivatives, such as Schiff bases. By analyzing the impedance spectra of metal electrodes in corrosive media with and without the inhibitor, the inhibition efficiency and the mechanism of adsorption of the pyrrole derivative on the metal surface can be determined. aprilsci.com

The application of EIS provides detailed information about the electrical conductivity, charge transfer kinetics, and interfacial properties of pyrrole-based materials, which are critical for applications in sensors, energy storage, and protective coatings. The fitting of experimental EIS data to appropriate equivalent circuit models allows for the extraction of quantitative parameters describing the electrochemical processes.

| Electrochemical Parameter | Description | Relevance to this compound Derivatives | Source |

| Charge-Transfer Resistance (Rct) | Resistance to the transfer of charge across the electrode-electrolyte interface. | Indicates the kinetics of electrochemical reactions, influenced by film properties and interactions. | , fishersci.com |

| Double-Layer Capacitance (Cdl) | Capacitance at the interface between the electrode and the electrolyte. | Reflects changes in the interfacial layer due to polymer deposition, doping, or adsorption. | fishersci.com |

| Warburg Impedance | Represents diffusion limitations of ions within the polymer film or electrolyte. | Provides insight into the rate of ion transport, crucial for the performance of conducting polymers. | fishersci.com |

| Inhibition Efficiency | Measure of how effectively a compound prevents corrosion. | Determined by changes in impedance parameters (e.g., charge transfer resistance) upon inhibitor addition. | aprilsci.com |

These electrochemical characterization techniques, particularly EIS, are essential for understanding the fundamental properties and performance of materials derived from pyrrole and benzaldehyde in various electrochemical applications.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Photophysical Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized ground-state geometry and electronic properties of molecules like pyrrole-benzaldehyde and the products of its condensation reactions.

Detailed research findings indicate that DFT calculations, often using functionals like B3LYP, are effective in elucidating the relationship between molecular structure and electronic characteristics. nanochemres.org A key aspect of these studies is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that influences the molecule's stability and optical properties. nanochemres.org

For materials derived from the condensation of pyrrole (B145914) and benzaldehyde (B42025), such as 1,4-dihydropyrrolo[3,2-b]pyrroles (DHPPs), DFT calculations have been used to predict their electronic properties. unesp.br For instance, the HOMO level of the DHPP core is calculated to be significantly high (e.g., -4.88 eV), indicating strong electron-donating characteristics which make these materials promising for applications in organic electronics. acs.org DFT methods have been extensively used to explain the photophysical characteristics of related dyes, providing results that are consistent with experimental findings. researchgate.net

Time-Dependent Density Functional Theory (TDDFT) for Excited State Analysis

To investigate the behavior of molecules upon light absorption, Time-Dependent Density Functional Theory (TDDFT) is the most widely used method for studying electronic excited states due to its favorable balance of computational cost and accuracy. rsc.orgworldscientific.com TDDFT is an extension of ground-state DFT and is used to calculate vertical excitation energies, which correspond to the maxima in experimental UV-visible absorption spectra. researchgate.net

For chromophores, TDDFT can predict the energies of different types of electronic transitions, such as n→π* and π→π* transitions. In the case of benzaldehyde, multiconfigurational perturbation theory and TDDFT studies have assigned the lowest energy absorption band to an n→π* transition, with more intense π→π* transitions occurring at higher energies. researchgate.net Analysis of these transitions helps in understanding the photophysics of the molecule, including processes like fluorescence and intersystem crossing to triplet states. researchgate.net

In the study of materials derived from this compound, such as BODIPY dyes or porphyrin analogues, TDDFT calculations are essential for interpreting their photophysical properties. researchgate.net These calculations can explain shifts in absorption and emission spectra based on substituent effects or structural modifications. researchgate.net The Tamm-Dancoff approximation (TDA) is sometimes employed with TDDFT to reduce computational cost while often maintaining a similar quality of results for transition energies. researchgate.net

Molecular Dynamics (MD) Simulations of Reaction Systems and Intermediates (e.g., in Micellar Media)

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique is particularly valuable for studying chemical reactions in complex environments, such as in solution or within micellar aggregates. ub.edu Micelles, formed by surfactants in an aqueous solution, create microheterogeneous environments with a hydrophobic core and a hydrophilic interface, which can significantly influence reaction rates and selectivity. researchgate.net

For a reaction like the condensation of pyrrole and benzaldehyde, MD simulations can provide insights into the partitioning and orientation of the reactants within the micellar system. ub.edumdpi.com By simulating the trajectories of the molecules, researchers can understand how the micellar phase might enhance encounters between reactants, potentially favoring specific reaction pathways or stereoisomers. researchgate.net For example, studies have used MD to investigate how a micellar phase enhances stereospecific encounters in aldol (B89426) reactions catalyzed by proline-containing peptides. researchgate.net

A key parameter derived from these simulations is the partition coefficient (logP), which describes the distribution of a solute between the aqueous and micellar phases. researchgate.net Computational methods combining MD with approaches like COSMOmic have shown good correlation with experimental data for predicting these partition coefficients. ub.edu

Kinetic Modeling of Pyrrole-Aldehyde Condensation and Pyrolysis

Kinetic modeling is used to develop a detailed, mechanism-based description of a chemical reaction, comprising a comprehensive set of elementary reaction steps and their associated rate constants. Such models are crucial for understanding and predicting the behavior of complex chemical systems under various conditions, such as pyrolysis (thermal decomposition in the absence of oxygen) and combustion. acs.orgnih.gov

While a specific model for this compound condensation is not widely published, the methodology can be understood from extensive studies on the pyrolysis and oxidation of pyrrole. acs.orgnih.govresearchgate.net A kinetic model for pyrrole chemistry involves hundreds of chemical species and thousands of elementary reactions. acs.orgnih.gov The development of such a model involves:

Reaction Pathway Analysis : Identifying key reaction pathways, including initiation reactions (e.g., H-abstraction, bond fission), isomerizations, ring-opening reactions, and molecular growth processes. researchgate.net

Rate Constant Estimation : Calculating or estimating the rate constants for each elementary reaction, often using transition state theory combined with quantum chemical calculations.

Model Validation : Comparing the model's predictions of species concentration profiles against experimental data obtained from reactors like jet-stirred reactors or shock tubes over a range of temperatures and pressures. nih.gov

These models provide critical insights into the formation of major products and intermediates, which in the context of a pyrrole-aldehyde reaction, would be essential for optimizing the synthesis of desired products and minimizing unwanted byproducts. researchgate.net

Prediction and Interpretation of Optoelectronic Properties of Derived Materials

A major application of computational chemistry in this field is the prediction and interpretation of the optoelectronic properties of new materials derived from this compound condensation. unesp.brresearchgate.net These materials, often donor-acceptor (D-A) conjugated polymers, are of great interest for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). acs.orgnsf.gov

Computational modeling allows for the in silico design and screening of novel materials. researchgate.net By modifying the molecular structure—for example, by introducing different substituent groups or changing the comonomers in a polymer—researchers can use DFT and TDDFT to predict how these changes will affect the material's properties. Key predicted properties include:

HOMO/LUMO Energy Levels : These determine the material's potential as an electron donor or acceptor and are crucial for designing efficient charge transfer interfaces in devices like OPVs. nanochemres.orgacs.org